5-(4-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione
Description
The compound 5-(4-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione features a cyclohexane-1,3-dione core substituted with a 4-chlorophenyl group, a 1,2,3,4-tetrahydroisoquinoline moiety, and a 1,2,4-triazole ring. The 4-chlorophenyl group may enhance lipophilicity and membrane permeability, while the tetrahydroisoquinoline fragment could contribute to receptor-binding interactions.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c24-16-7-5-15(6-8-16)18-11-19(29)20(23(30)22(18)28-13-25-12-27-28)21-17-4-2-1-3-14(17)9-10-26-21/h1-8,12-13,18,20-22,26H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBYHVVEXVSNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3C(=O)CC(C(C3=O)N4C=NC=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Chlorophenyl group : Enhances lipophilicity and potential receptor interactions.
- Tetrahydroisoquinoline moiety : Known for various biological activities including neuroprotective effects.
- Triazole ring : Often associated with antifungal and anticancer properties.
Molecular Formula
The molecular formula of the compound is .
Biological Activities
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that compounds with a tetrahydroisoquinoline scaffold demonstrate antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 5-(4-Chlorophenyl)-2-(...) | S. aureus | 15 | |
| 5-(4-Chlorophenyl)-2-(...) | E. coli | 12 |
Anticancer Activity
Studies have also explored the anticancer potential of similar compounds:
- Cell Line Studies : The compound's analogs have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymes : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : The triazole ring may interact with various receptors implicated in cancer pathways, promoting apoptosis in malignant cells.
Case Studies
Several case studies highlight the biological implications of this compound:
- Study on Neuroprotective Effects : A study demonstrated that derivatives with the tetrahydroisoquinoline structure could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituents
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
- Triazole Variants : The target compound’s 1,2,4-triazole ring is a common feature in antimicrobial agents . However, its substitution at the cyclohexanedione core distinguishes it from triazole-thiones (e.g., Compound 6h) or triazolones (e.g., ), which may alter electronic properties and binding affinity.
- Chlorophenyl Groups : The 4-chlorophenyl substituent is shared with Compound 6h and quinazoline derivatives , suggesting a role in enhancing bioactivity through hydrophobic interactions.
Physicochemical Properties
- Compound 6h (): Exhibits IR peaks at 1243 cm⁻¹ (C=S) and 702 cm⁻¹ (C-Cl), with 1H-NMR signals for aromatic protons (δ 6.86–7.26 ppm) and a methyl group (δ 2.59 ppm). The thione group may reduce solubility compared to the target compound’s ketone-dominated structure.
- Quinazoline Derivatives (): The presence of a Schiff base (C=N) and sulfur atoms in some analogs could influence redox activity and bioavailability.
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of this polycyclic compound requires multi-step optimization. Begin with constructing the triazole ring via cyclization reactions (e.g., hydrazine derivatives with carbon disulfide under basic conditions) . Subsequent steps involve coupling the tetrahydroisoquinoline moiety using nucleophilic substitution or palladium-catalyzed cross-coupling. Critical parameters include solvent selection (e.g., dichloromethane or ethanol for polarity control) , temperature (often 60–80°C for heterocycle formation), and catalysts (e.g., Pd(PPh₃)₄ for cross-couplings). Purification via column chromatography or recrystallization is essential to isolate intermediates .
Q. How can structural elucidation be systematically performed for this compound?
Employ a combination of spectroscopic and crystallographic methods:
- NMR : Use ¹H/¹³C NMR to confirm substituent positions on the triazole and cyclohexanedione rings .
- X-ray crystallography : Resolve stereochemistry and molecular packing (e.g., as demonstrated for analogous triazole derivatives in ).
- Mass spectrometry (HRMS) : Verify molecular formula and fragmentation patterns.
Q. What experimental frameworks are used to assess biological activity?
Target-specific assays (e.g., enzyme inhibition or receptor binding) should be prioritized. For example:
- Enzyme assays : Measure IC₅₀ values against kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with control compounds .
- Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish potency thresholds .
Advanced Research Questions
Q. How can computational tools predict reaction pathways and optimize synthesis?
Leverage quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning (ML) models trained on reaction databases:
- Reaction path search : Use software like GRRM to identify low-energy pathways for triazole ring formation .
- ML-driven optimization : Train models on parameters such as solvent polarity, catalyst loading, and yield data from analogous reactions to predict optimal conditions .
- Solvent/catalyst screening : Apply COSMO-RS simulations to rank solvents by compatibility with intermediates .
Q. How should contradictions in biological activity data be resolved?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from assay conditions or impurity profiles. Mitigate by:
- Standardized protocols : Adopt OECD guidelines for reproducibility (e.g., fixed incubation times, controlled pH) .
- Purity validation : Use HPLC (>95% purity thresholds) and quantify residual solvents via GC-MS .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outlier sources .
Q. What novel methodologies can enhance selectivity in functionalizing the cyclohexanedione core?
- Directed C–H activation : Use palladium or ruthenium catalysts to regioselectively modify the cyclohexanedione ring .
- Protecting group strategies : Temporarily block reactive sites (e.g., ketones via ketal formation) during triazole coupling .
- Flow chemistry : Improve yield and reduce side reactions via continuous processing, as demonstrated for analogous oxadiazole syntheses .
Methodological Resources
- Statistical DoE : Apply factorial designs (e.g., Box-Behnken) to optimize reaction variables (temperature, stoichiometry) with minimal experiments .
- Machine learning : Platforms like ChemOS or IBM RXN for retrosynthetic planning .
- Crystallographic databases : Cross-reference with Cambridge Structural Database (CSD) entries for analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
